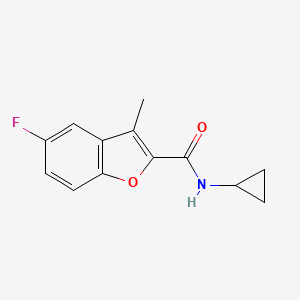
4-(3-Pyridin-3-ylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridin-3-ylphenyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a phenyl group, which is further substituted with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-3-ylphenyl)morpholine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3-bromopyridine, which is then reacted with a phenylboronic acid derivative under Suzuki coupling conditions to form 3-phenylpyridine.
Morpholine Introduction: The 3-phenylpyridine is then subjected to a nucleophilic substitution reaction with morpholine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(3-Pyridin-3-ylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4-(3-Pyridin-3-ylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(3-Pyridin-3-ylphenyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an antagonist for dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A), thereby modulating neurotransmitter activity and potentially treating conditions like schizophrenia.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as 3-phenylpyrrolidine, which share structural similarities but differ in their pharmacological profiles.
Piperidine Derivatives: Compounds like 4-phenylpiperidine, which have a piperidine ring instead of a morpholine ring, leading to different biological activities.
Uniqueness
4-(3-Pyridin-3-ylphenyl)morpholine is unique due to its combination of a morpholine ring with a pyridine-substituted phenyl group, which imparts distinct chemical and biological properties compared to other heterocyclic compounds.
特性
IUPAC Name |
4-(3-pyridin-3-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWKSXXQSDSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-4-fluoro-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7672416.png)
![2-[4-(2,2-Dimethoxyethyl)-1,4-diazepan-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7672424.png)
![5-bromo-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672457.png)
![[2,4'-Bipyridine]-6-carboxamide](/img/structure/B7672460.png)
![1-[[4-(Difluoromethylsulfonyl)phenyl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672462.png)


![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)
![5-bromo-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672491.png)
![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![6-chloro-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672498.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B7672508.png)

